tert-butyl N-(dec-9-yn-1-yl)carbamate
Description
tert-Butyl N-(dec-9-yn-1-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a dec-9-yn-1-yl amine. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide synthesis and medicinal chemistry. The dec-9-yn-1-yl moiety comprises a 10-carbon alkyne chain, introducing unique reactivity (e.g., participation in click chemistry via alkyne-azide cycloaddition) and physicochemical properties distinct from shorter or cyclic analogs.
Properties
Molecular Formula |
C15H27NO2 |
|---|---|
Molecular Weight |
253.38 g/mol |
IUPAC Name |
tert-butyl N-dec-9-ynylcarbamate |
InChI |
InChI=1S/C15H27NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h1H,6-13H2,2-4H3,(H,16,17) |
InChI Key |
UCBHXYQGZVJJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(dec-9-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with dec-9-yn-1-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
tert-Butyl carbamate+dec-9-yn-1-amineDCC, DMAPtert-butyl N-(dec-9-yn-1-yl)carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(dec-9-yn-1-yl)carbamate can undergo oxidation reactions, particularly at the alkyne moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, where nucleophiles such as amines or thiols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and other oxidizing agents.
Reduction: Pd/C, hydrogen gas (H₂).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the alkyne moiety.
Reduction: Saturated alkane derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(dec-9-yn-1-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.
Mechanism of Action
The mechanism of action of tert-butyl N-(dec-9-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The alkyne moiety may also participate in covalent bonding with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-(dec-9-yn-1-yl)carbamate with structurally related carbamates, focusing on substituent effects, stereochemistry, and applications.
Structural and Functional Group Variations
Key Comparative Insights
Reactivity and Functionalization: The alkyne chain in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction absent in hydroxyl- or fluorine-substituted analogs (e.g., cyclopentyl or piperidine derivatives) . Fluorinated piperidine derivatives (e.g., CAS 1052713-47-9) exhibit increased electronegativity and metabolic stability compared to non-halogenated analogs, making them favorable for CNS-targeting therapeutics .
Stereochemical Influence :
- Compounds like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0) highlight the role of absolute stereochemistry in biological activity. The cis-hydroxyl configuration enhances hydrogen-bonding interactions in enzyme inhibition .
- In contrast, tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4) leverages steric effects to control conformational flexibility in receptor binding .
Physicochemical Properties :
- Linear alkyne chains (e.g., dec-9-yn-1-yl) reduce solubility in polar solvents compared to cyclic analogs but improve compatibility with hydrophobic matrices in material science .
- Bicyclic derivatives (e.g., CAS 134575-47-6) introduce rigidity, which is critical for maintaining target-binding conformations in peptidomimetics .
Applications in Drug Discovery :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
